molecular formula C15H12FN3 B10845287 6-fluoro-N-m-tolylquinazolin-4-amine

6-fluoro-N-m-tolylquinazolin-4-amine

Cat. No.: B10845287
M. Wt: 253.27 g/mol
InChI Key: UBPLAEHESGUBAD-UHFFFAOYSA-N
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Description

6-Fluoro-N-m-tolylquinazolin-4-amine is a quinazoline derivative featuring a fluorine atom at the 6-position and an m-tolyl (meta-methylphenyl) group at the 4-amine position.

Properties

Molecular Formula

C15H12FN3

Molecular Weight

253.27 g/mol

IUPAC Name

6-fluoro-N-(3-methylphenyl)quinazolin-4-amine

InChI

InChI=1S/C15H12FN3/c1-10-3-2-4-12(7-10)19-15-13-8-11(16)5-6-14(13)17-9-18-15/h2-9H,1H3,(H,17,18,19)

InChI Key

UBPLAEHESGUBAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC=NC3=C2C=C(C=C3)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazoline derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of 6-fluoro-N-m-tolylquinazolin-4-amine with structurally related compounds:

Table 1: Structural and Functional Comparison of Quinazolin-4-amine Derivatives

Compound Name R6 Substituent N4 Substituent Biological Target Synthesis Yield Key Properties/Advantages References
6-Fluoro-N-m-tolylquinazolin-4-amine F m-tolyl GRM5 Not reported High electronegativity, metabolic stability, potential CNS activity
6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine Br Thiophen-2-ylmethyl Kinases (e.g., CLK1) 99% High yield, bulky substituent, kinase inhibition
6-(Benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine Benzo-dioxol Thiophen-2-ylmethyl Kinases 58% Bulky aromatic group, moderate yield, kinase selectivity
6-Chloro-N-(3-chlorophenyl)quinazolin-4-amine Cl 3-Chlorophenyl Not specified Not reported Lipophilic, potential cytotoxicity
6-Methoxy-N-(3-chlorophenyl)quinazolin-4-amine OCH3 3-Chlorophenyl Not specified 53.8–87.4% Electron-donating group, moderate yields
6-Nitro-N-(4-fluorophenyl)quinazolin-4-amine NO2 4-Fluorophenyl Not specified Not reported Strong electron-withdrawing, possible DNA intercalation

Key Observations

Substituent Effects on Activity: Electron-Withdrawing Groups (F, Br, Cl, NO2): Fluorine’s small size and high electronegativity enhance metabolic stability and membrane permeability compared to bulkier halogens (Br, Cl) . Nitro groups (NO2) may improve DNA binding but increase toxicity . Electron-Donating Groups (OCH3): Methoxy-substituted derivatives (e.g., 6-methoxy analogs) exhibit reduced kinase affinity but improved solubility .

Synthetic Accessibility :

  • Bromo and benzo-dioxol derivatives achieve high yields via Suzuki-Miyaura coupling (99% and 58%, respectively) .
  • Methoxy derivatives require multi-step synthesis with moderate yields (53.8–87.4%) .

Biological Target Specificity :

  • Kinase Inhibition : Bulky substituents (e.g., thiophen-2-ylmethyl, benzo-dioxol) favor kinase inhibition, likely due to hydrophobic interactions in ATP-binding pockets .
  • GRM5 Modulation : Fluorine and m-tolyl groups in 6-fluoro-N-m-tolylquinazolin-4-amine may enhance binding to neurological targets like GRM5, as seen in analogs .

Solubility: Methoxy and benzo-dioxol groups improve aqueous solubility compared to halogens .

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